molecular formula C10H10N4O4 B5703717 N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B5703717
M. Wt: 250.21 g/mol
InChI Key: SNODSOQSDNJSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as FMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one limitation of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is its relatively low potency compared to other anticancer compounds.

Future Directions

There are several areas of future research for N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area is the development of more potent derivatives of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide for use in cancer treatment. Another area is the investigation of the potential applications of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in agriculture, particularly as a pesticide. Additionally, research could focus on the development of new methods for synthesizing N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide that are more efficient and environmentally friendly.
Conclusion:
Overall, N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a promising compound with potential applications in various fields. Its anticancer and antimicrobial properties, as well as its anti-inflammatory effects, make it a promising candidate for further research and development. However, more research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide and to develop more potent derivatives for use in medicine and other fields.

Synthesis Methods

N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized through a multistep reaction starting with the reaction of 2-furylmethylamine with ethyl acetoacetate to form the corresponding pyrazole. The pyrazole is then reacted with nitric acid and sulfuric acid to produce the nitro compound. The final step involves the reaction of the nitro compound with methylamine to form N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNODSOQSDNJSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

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